

Technical Synthesis Guide: 5-Chloro-2-fluoro-N-phenylbenzamide

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Compound of Interest

Compound Name: 5-chloro-2-fluoro-N-phenylbenzamide

CAS No.: 941380-01-4

Cat. No.: B2889807

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Executive Summary & Molecule Profile

The target molecule, **5-chloro-2-fluoro-N-phenylbenzamide**, represents a halogenated benzamide scaffold frequently utilized in medicinal chemistry (e.g., Aurora kinase inhibitors) and agrochemical synthesis (e.g., benzoylurea insecticides).

The presence of the ortho-fluorine atom is structurally critical. It induces a non-planar conformation via steric repulsion with the amide proton and exerts a strong inductive effect (), increasing the electrophilicity of the carbonyl carbon. However, this also introduces a specific process risk: the potential for Nucleophilic Aromatic Substitution () of the fluoride by the amine under forcing conditions. This guide prioritizes protocols that mitigate this side reaction.

Target Structure Analysis

- Core: Benzamide (Amide bond formation).
- Electrophile Source: 5-chloro-2-fluorobenzoic acid.^[1]
- Nucleophile Source: Aniline (Benzenamine).
- Critical Risk:

displacement of

at C-2 during high-temperature acylation.

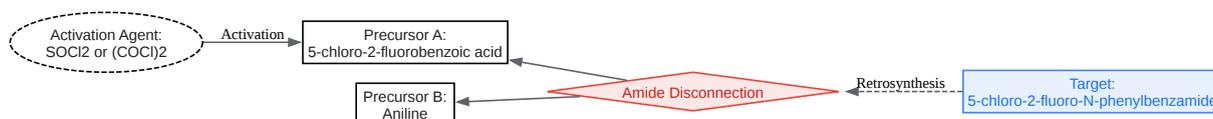
Retrosynthetic Analysis & Strategy

The most reliable disconnection is at the amide bond (

). While direct coupling reagents (HATU, EDC) are suitable for milligram-scale discovery, the Acid Chloride Method is selected here as the primary protocol due to its superior atom economy, scalability, and ease of purification.

Mechanistic Pathway[2][3][4][5][6][7]

- Activation: Conversion of the benzoic acid to the acid chloride using Thionyl Chloride () or Oxalyl Chloride ().
- Acylation: Nucleophilic attack of aniline on the acyl chloride.
- Base Mediation: A non-nucleophilic base scavenges the HCl byproduct to drive equilibrium.



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Figure 1: Retrosynthetic logic prioritizing the acyl chloride pathway.

Detailed Experimental Protocol

Method: Two-Step Acyl Chloride Activation (Schotten-Baumann conditions modified for anhydrous organic solvent).

Reagents & Stoichiometry

Reagent	Equiv.	Role	Critical Note
5-chloro-2-fluorobenzoic acid	1.0	SM (Electrophile)	Dry thoroughly before use.
Thionyl Chloride ()	1.5 - 2.0	Activator	Excess ensures full conversion; acts as solvent if neat.
DMF (Dimethylformamide)	0.05 (Cat.)	Catalyst	Forms Vilsmeier-Haack intermediate to accelerate chlorination.
Aniline	1.05	SM (Nucleophile)	Slight excess ensures complete consumption of the acid chloride.
Triethylamine ()	1.2 - 1.5	Base	Scavenges HCl. Must be dry.[2]
Dichloromethane (DCM)	Solvent	Medium	Anhydrous; maintains low T to prevent

Step 1: Synthesis of 5-Chloro-2-fluorobenzoyl Chloride[9]

- Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (or line).
- Charging: Add 5-chloro-2-fluorobenzoic acid (10.0 mmol) and anhydrous DCM (20 mL). The acid may be a suspension initially.

- Activation: Add DMF (2-3 drops) as a catalyst.
- Addition: Add Thionyl Chloride (15.0 mmol) dropwise at room temperature.
 - Observation: Gas evolution (,) will occur.
- Reflux: Heat the mixture to gentle reflux (approx. 40°C) for 2–3 hours.
 - Endpoint: The solution should become clear and homogeneous.
- Isolation: Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess .
 - Chase Step: Add 10 mL of dry toluene and re-evaporate to azeotrope trace .
 - Result: Crude acid chloride (usually a pale yellow oil or low-melting solid). Use immediately in Step 2.

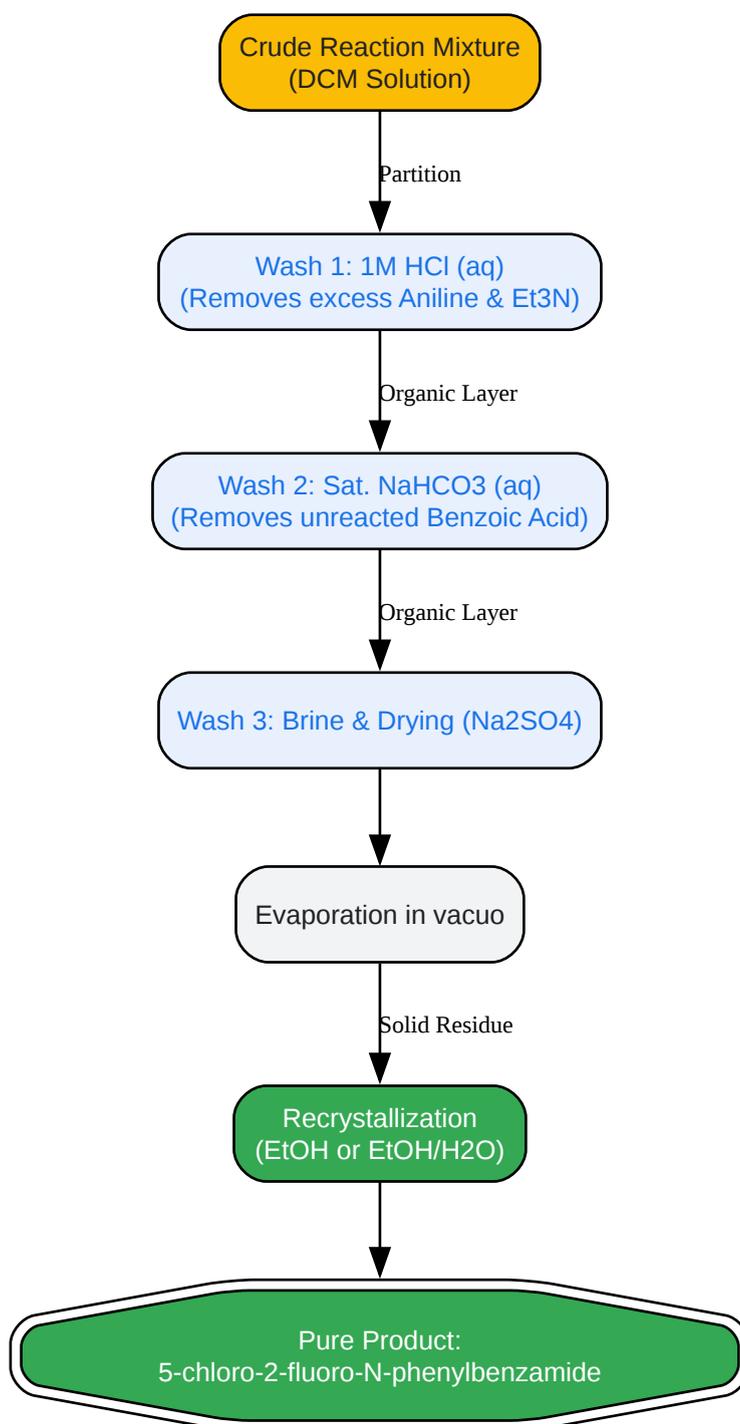
Step 2: Amide Coupling[7]

- Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (20 mL) under . Cool to 0°C (ice bath).
- Nucleophile Solution: In a separate vessel, mix Aniline (10.5 mmol) and Triethylamine (12.0 mmol) in DCM (10 mL).
- Addition: Add the Aniline/Base solution dropwise to the cold acid chloride solution over 15–20 minutes.
 - Control: Maintain internal temperature < 5°C. The reaction is exothermic.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

- Monitoring: Check TLC (Mobile phase: 20% EtOAc/Hexanes). The acid chloride spot (reactive) should disappear; a new less polar amide spot should appear.

Purification & Workup Workflow

The workup must chemically remove unreacted aniline (basic) and unreacted acid (acidic) to yield high-purity product without chromatography.



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Figure 2: Purification logic ensuring removal of starting materials via pH-controlled extraction.

Detailed Workup Procedure

- Quench: Dilute the reaction mixture with DCM (50 mL).

- Acid Wash: Wash with 1M HCl (mL).
 - Purpose: Protonates unreacted aniline and , moving them to the aqueous layer.
- Base Wash: Wash with Saturated (mL).
 - Purpose: Deprotonates any hydrolyzed benzoic acid, moving it to the aqueous layer.
- Drying: Wash with brine, dry over anhydrous , filter, and concentrate.
- Recrystallization: The crude solid is typically recrystallized from hot Ethanol (EtOH) or an EtOH/Water mixture to yield white/off-white needles.

Characterization & Quality Control

To validate the synthesis, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)[4][10][11][12][13]

- NMR: This is the most diagnostic tool. Expect a singlet (or multiplet due to H-F coupling) around -110 to -125 ppm (relative to). The absence of this signal or a shift indicates side reactions or defluorination.
- NMR (DMSO- or):

- Amide NH: Broad singlet, typically downfield (8.0 – 10.5 ppm).
- Aromatic Region:
 - Aniline ring: 5 protons (multiplets, 7.1 – 7.7 ppm).
 - Benzoyl ring: 3 protons. The proton ortho to the fluorine often shows distinctive H-F coupling (), appearing as a doublet of doublets or multiplet.

Mass Spectrometry (MS)[10]

- ESI-MS (+): Look for

.[3][4]

- Isotope Pattern: Due to the Chlorine atom (

/

ratio of 3:1), the molecular ion cluster should show a characteristic M and M+2 peak with a 3:1 intensity ratio.

Process Safety & Troubleshooting

- Exotherm Control: The reaction of acid chlorides with amines is highly exothermic. Failure to cool (Step 2) can lead to boiling of DCM and loss of containment.
- Risk: If the reaction turns dark/black or yield is low, the fluorine may have been displaced by aniline.
 - Correction: Ensure temperature remains < 25°C. Do not use reflux conditions for the coupling step.

- Thionyl Chloride: Highly corrosive and reacts violently with water. Use a scrubber (NaOH trap) for the evolved

and

gases.

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